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molecular formula C11H14N2O B8750808 1-Phenyl-piperidin-4-one oxime CAS No. 7402-94-0

1-Phenyl-piperidin-4-one oxime

Cat. No. B8750808
M. Wt: 190.24 g/mol
InChI Key: ZKDNDJYBXPPYLG-UHFFFAOYSA-N
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Patent
US08524705B2

Procedure details

A solution of 1-phenyl-piperidin-4-one oxime (0.18 g, 0.95 mmol) in methanol (10 mL) was hydrogenated over Raney nickel (0.15 g) under balloon pressure at ambient temperature for 6 h. The reaction mixture was filtered through Celite and the filtrate was concentrated in vacuo. The semi-solid residue was treated with n-pentane (2×5 mL) and dried to afford 1-phenyl-piperidin-4-ylamine (0.13 g, 78%) as a solid.
Quantity
0.18 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.15 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1([N:7]2[CH2:12][CH2:11][C:10](=[N:13]O)[CH2:9][CH2:8]2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1>CO.[Ni]>[C:1]1([N:7]2[CH2:8][CH2:9][CH:10]([NH2:13])[CH2:11][CH2:12]2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1

Inputs

Step One
Name
Quantity
0.18 g
Type
reactant
Smiles
C1(=CC=CC=C1)N1CCC(CC1)=NO
Name
Quantity
10 mL
Type
solvent
Smiles
CO
Name
Quantity
0.15 g
Type
catalyst
Smiles
[Ni]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered through Celite
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated in vacuo
ADDITION
Type
ADDITION
Details
The semi-solid residue was treated with n-pentane (2×5 mL)
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)N1CCC(CC1)N
Measurements
Type Value Analysis
AMOUNT: MASS 0.13 g
YIELD: PERCENTYIELD 78%
YIELD: CALCULATEDPERCENTYIELD 77.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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